molecular formula C9H15ClN2 B3331518 4-Pyridin-2-ylbutan-1-amine;hydrochloride CAS No. 84359-13-7

4-Pyridin-2-ylbutan-1-amine;hydrochloride

Cat. No. B3331518
CAS RN: 84359-13-7
M. Wt: 186.68 g/mol
InChI Key: PTMHRVGREMOIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridin-2-ylbutan-1-amine;hydrochloride (4-PBAHCl) is a compound consisting of a pyridine ring and a butanamine group connected by a hydrochloride group. It is a colorless, crystalline solid that is soluble in water and has a melting point of approximately 150-155°C. 4-PBAHCl has a wide range of applications in scientific research, including biochemical and physiological effects, synthesis methods, and mechanisms of action.

Mechanism of Action

The mechanism of action of 4-Pyridin-2-ylbutan-1-amine;hydrochloride is not yet fully understood. However, it is believed that the compound binds to a specific receptor in the cell membrane, which then activates a signaling pathway that leads to a physiological response. This response can be used to study the effects of various compounds on biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Pyridin-2-ylbutan-1-amine;hydrochloride have been studied extensively. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects on the nervous system. Additionally, 4-Pyridin-2-ylbutan-1-amine;hydrochloride has been found to be a potent inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of nucleotides.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Pyridin-2-ylbutan-1-amine;hydrochloride in laboratory experiments include its relatively low cost and availability, as well as its stability in aqueous solutions. Additionally, 4-Pyridin-2-ylbutan-1-amine;hydrochloride is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 4-Pyridin-2-ylbutan-1-amine;hydrochloride in laboratory experiments. For example, it is not as soluble in organic solvents as some other compounds, which can limit its use in certain experiments. Additionally, the compound is not very stable in acidic solutions, which can limit its use in certain biochemical and physiological experiments.

Future Directions

The future directions for 4-Pyridin-2-ylbutan-1-amine;hydrochloride research include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to identify new synthesis methods for the compound, as well as new applications for it in laboratory experiments. Finally, further research could be done to explore the potential therapeutic applications of 4-Pyridin-2-ylbutan-1-amine;hydrochloride, such as its use in the treatment of certain neurological disorders.

Scientific Research Applications

4-Pyridin-2-ylbutan-1-amine;hydrochloride is used in a variety of scientific research applications. It is used in biochemical and physiological research to study the effects of various compounds on biological systems. It can also be used in synthesis methods to produce other compounds. Additionally, 4-Pyridin-2-ylbutan-1-amine;hydrochloride is used in mechanism of action studies to investigate how certain compounds interact with biological systems.

properties

IUPAC Name

4-pyridin-2-ylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c10-7-3-1-5-9-6-2-4-8-11-9;/h2,4,6,8H,1,3,5,7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMHRVGREMOIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704588
Record name 4-(Pyridin-2-yl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53485417

CAS RN

84359-13-7
Record name 4-(Pyridin-2-yl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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